Home > Products > Screening Compounds P10903 > Nesiritide Acetate
Nesiritide Acetate - 114471-18-0

Nesiritide Acetate

Catalog Number: EVT-1448424
CAS Number: 114471-18-0
Molecular Formula: C143H244N50O42S4
Molecular Weight: 3464.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nesiritide Acetate is a synthetic form of human B-type natriuretic peptide (BNP) [, ]. BNP is an endogenous hormone primarily secreted by the ventricles of the heart in response to volume expansion and pressure overload [, ]. Nesiritide Acetate acts as a vasodilator, promoting relaxation of smooth muscle in blood vessels [, ]. In scientific research, Nesiritide Acetate is used as a tool to study the effects of BNP on various physiological processes, including cardiovascular function and renal function [, ].

Brain Natriuretic Peptide (BNP)

Compound Description: Brain natriuretic peptide (BNP) is an endogenous peptide hormone secreted primarily by the ventricles of the heart in response to cardiac wall stretch. [] BNP exerts vasodilatory, natriuretic, and diuretic effects, acting as a counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS).

Relevance: Nesiritide acetate is a synthetic form of BNP. [] It shares the core structure of BNP and mimics its biological activity, leading to vasodilation and reduction in cardiac preload and afterload.

N-Terminal proBNP (NT-proBNP)

Compound Description: N-terminal proBNP (NT-proBNP) is an inactive fragment of proBNP, the precursor molecule of BNP. [] NT-proBNP is released into the bloodstream along with BNP and has a longer half-life.

Relevance: NT-proBNP levels are often elevated in heart failure, similar to BNP, and are used as a diagnostic and prognostic marker for the condition. [] While NT-proBNP is not directly structurally related to Nesiritide acetate, both are linked to BNP activity and the body's response to heart failure.

Dopamine

Compound Description: Dopamine is a naturally occurring catecholamine neurotransmitter that also acts as a hormone. [, , ] In clinical settings, Dopamine is used as a medication primarily for its inotropic and vasopressor effects, increasing cardiac output and blood pressure.

Relevance: Dopamine is often compared to Nesiritide acetate in the context of treating acute heart failure. [, , ] Studies have compared their efficacy and safety in managing patients with acute heart failure and renal dysfunction, although their mechanisms of action differ significantly.

Milrinone

Compound Description: Milrinone is a phosphodiesterase-3 inhibitor that increases the force of heart muscle contraction and promotes vasodilation. [] It is used to treat acute heart failure, particularly in patients who haven't responded well to other medications.

Relevance: Similar to Dopamine, Milrinone has been studied alongside Nesiritide acetate in clinical trials evaluating their respective impact on postoperative recovery after Fontan surgery. [] Despite both being used for heart failure treatment, they work through distinct pharmacological pathways.

Overview

Nesiritide acetate is a recombinant form of B-type natriuretic peptide, a hormone primarily produced in the ventricles of the heart. This peptide plays a crucial role in regulating cardiovascular homeostasis by promoting sodium and water excretion through the kidneys, thereby influencing blood pressure and fluid balance. Nesiritide acetate is utilized in clinical settings for managing acute heart failure, acting through its binding to natriuretic peptide receptors, particularly natriuretic peptide receptor A. This interaction triggers a series of biological responses that lead to vasodilation, diuresis, and natriuresis, ultimately reducing blood volume and pressure .

Source

Nesiritide acetate is derived from recombinant DNA technology, allowing for the production of this biologically active peptide in controlled laboratory settings. The compound mimics the natural B-type natriuretic peptide and is synthesized to ensure high purity and efficacy for therapeutic applications.

Classification

Nesiritide acetate falls under the classification of peptide hormones and is categorized as a vasodilator and diuretic agent. Its primary therapeutic application is in the treatment of acute heart failure, where it acts to alleviate symptoms associated with fluid overload and high blood pressure .

Synthesis Analysis

The synthesis of nesiritide acetate employs solid-phase peptide synthesis techniques, which are essential for producing polypeptides with high specificity and purity. The general process involves several key steps:

  1. Solid-Phase Synthesis: The synthesis begins with the attachment of Fmoc-protected amino acids to a solid support resin. The sequence of amino acids corresponds to that of the nesiritide peptide.
  2. Cleavage and Purification: After the desired peptide chain is formed, it undergoes cleavage from the resin and subsequent purification processes, including high-performance liquid chromatography (HPLC) to isolate nesiritide acetate from impurities .
  3. Oxidation: A crucial step involves oxidizing specific side chains to form disulfide bonds, essential for the biological activity of the peptide .
Molecular Structure Analysis

Nesiritide acetate consists of a linear polypeptide chain with specific amino acid sequences that define its biological function. The molecular formula is C_113H_151N_31O_30S, indicating its complex structure composed of various elements essential for its activity.

Structural Data

  • Molecular Weight: Approximately 3371.54 g/mol
  • Amino Acid Sequence: The sequence includes residues such as serine, proline, lysine, methionine, valine, glutamine, glycine, cysteine, which are critical for its interaction with receptors .
Chemical Reactions Analysis

The primary chemical reactions involving nesiritide acetate include:

  1. Formation of Disulfide Bonds: This reaction is vital for stabilizing the three-dimensional structure of the peptide.
  2. Hydrolysis and Degradation: Under physiological conditions, nesiritide undergoes proteolytic cleavage by endopeptidases present on vascular surfaces, which facilitates its metabolism and clearance from circulation.

These reactions are integral to both its therapeutic efficacy and pharmacokinetics.

Mechanism of Action

Nesiritide acetate exerts its effects primarily through binding to natriuretic peptide receptor A. This binding activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within target cells. The resulting biochemical cascade promotes:

  • Vasodilation: Relaxation of vascular smooth muscle cells.
  • Diuresis: Increased urine production through enhanced renal excretion of sodium and water.
  • Natriuresis: Increased sodium excretion which contributes to lower blood volume and pressure .

Additionally, nesiritide inhibits components of the renin-angiotensin-aldosterone system, further enhancing its diuretic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in water; stability may vary based on pH levels.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored under controlled conditions.
  • pH Range: Optimal activity generally observed at physiological pH (around 7.4).

These properties are critical for ensuring effective delivery and stability during therapeutic use.

Applications

Nesiritide acetate has significant clinical applications primarily in cardiology:

  • Management of Acute Heart Failure: It is used to alleviate symptoms associated with fluid overload in patients experiencing acute decompensated heart failure.
  • Research Applications: Ongoing studies are exploring its potential in various cardiovascular conditions beyond heart failure, including myocardial infarction and stroke .
Introduction to Nesiritide Acetate: Historical and Pharmacological Context

Discovery and Development of Recombinant Human B-Type Natriuretic Peptide Analogues

The discovery of natriuretic peptides in the 1980s revolutionized our understanding of the heart as an endocrine organ capable of secreting bioactive compounds that regulate cardiorenal homeostasis. Endogenous B-type natriuretic peptide (BNP) was identified as a 32-amino acid cardiac hormone secreted primarily by ventricular myocytes in response to volume expansion and pressure overload [1] [8]. This peptide emerged as a critical humoral link between the heart and kidneys, acting through the guanylyl cyclase-coupled natriuretic peptide receptor-A (NPR-A) to generate the second messenger cyclic guanosine monophosphate (cGMP) [1] [4].

Nesiritide acetate (recombinant human BNP) was developed as a synthetic analogue to overcome the functional derangements observed in heart failure patients, including reduced biological activity of endogenous BNP and renal resistance to natriuretic peptides [1]. The molecular structure of nesiritide (C145H248N50O44S4; molecular weight 3464.1 Da) precisely replicates the endogenous human BNP sequence: SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH [3] [7]. This structural identity enables nesiritide to bind with high affinity to NPR-A receptors (Kd = 7.3 pM) and NPR-C clearance receptors (Kd = 13 pM) [7], activating the same biological pathways as endogenous BNP.

Table 1: Molecular Characteristics of Nesiritide Acetate

PropertySpecification
CAS Registry Number114471-18-0
Amino Acid SequenceH-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His-OH
Molecular FormulaC₁₄₅H₂₄₈N₅₀O₄₄S₄
Molecular Weight3464.1 Da
Receptor Affinity (NPR-A)7.3 pM
Biological ActivityAgonist of natriuretic peptide receptors

The development process faced significant challenges due to the peptide's susceptibility to proteolytic degradation and the technical complexities of large-scale recombinant production. Early clinical studies demonstrated that intravenous nesiritide administration produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure, validating its pharmacological activity [2] [8]. The pioneering VMAC trial (Vasodilation in the Management of Acute Congestive Heart Failure) later established that these hemodynamic effects translated into meaningful symptomatic improvement for patients with acute decompensated heart failure [1].

Evolution of Natriuretic Peptide Therapeutics in Cardiovascular Medicine

Nesiritide represented a paradigm shift in cardiovascular therapeutics as the first recombinant natriuretic peptide approved for clinical use. Its mechanism diverged fundamentally from existing heart failure treatments by simultaneously targeting multiple pathological pathways:

  • Vasodilatory Effects: Balanced arterial and venous dilation through cGMP-mediated smooth muscle relaxation [5] [8]
  • Neurohormonal Modulation: Suppression of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system [1] [4]
  • Renal Actions: Enhanced sodium excretion (natriuresis) and diuresis without potassium wasting [4] [8]

Unlike inotropic agents (e.g., dobutamine) that increase myocardial oxygen demand and arrhythmia risk, nesiritide demonstrated favorable hemodynamic effects without direct inotropic or chronotropic actions [5] [8]. Clinical trials consistently showed rapid improvements in dyspnea scores and cardiac filling pressures within 15 minutes of administration, effects sustained throughout infusion periods [2] [8].

The therapeutic limitations of nesiritide infusion therapy (short half-life ≈18 minutes, hypotension risk) subsequently spurred innovation in natriuretic peptide therapeutics [3] [4]. Researchers explored alternative strategies including:

  • Neprilysin Inhibition: Development of sacubitril to potentiate endogenous natriuretic peptides by blocking their degradation [4]
  • Novel Peptide Engineering: Design of chimeric natriuretic peptides with enhanced receptor specificity and resistance to degradation [1]
  • Delivery System Innovations: Investigation of subcutaneous administration routes for chronic therapy [9]

The FUSION II trial (Follow-Up Serial Infusions of Nesiritide in Advanced Heart Failure) specifically examined extended outpatient use but found no significant clinical benefit with serial nesiritide infusions in patients with chronic decompensated heart failure, highlighting the limitations of recombinant peptide therapy for chronic management [1] [9].

Regulatory Milestones and Approval Frameworks for Nesiritide

The regulatory pathway for nesiritide reflects the evolving landscape for cardiovascular biologics. Scios Inc. submitted the original New Drug Application (NDA 20-920) in April 1998, receiving a Complete Response Letter in 1999 requesting additional data [6] [10]. After providing comprehensive clinical trial results from over 1,700 patients, nesiritide gained FDA approval on August 10, 2001, specifically for "intravenous treatment of patients with acutely decompensated congestive heart failure who have dyspnea at rest or with minimal activity" [9] [10].

Table 2: Regulatory Milestones for Nesiritide

DateEvent
April 1998Initial New Drug Application submission
April 1999FDA issues Complete Response Letter requesting additional data
July 2000Publication of pivotal trial demonstrating symptom relief [2]
August 2001FDA approval based on hemodynamic and symptomatic benefits
March 2002Publication of VMAC trial confirming superiority over nitroglycerin [1]
March-April 2005Publication of meta-analyses suggesting renal risk and mortality concerns [1] [6]
June-July 2005Dissemination of Braunwald Panel recommendations restricting use to acute settings [6] [9]
2006CMS determination against coverage for chronic heart failure [9]

Post-approval surveillance triggered critical regulatory reassessments after 2005 meta-analyses suggested potential renal impairment and mortality risks [1] [6]. The FDA revised prescribing information in 2005 to include safety observations while noting study limitations [9]. A pivotal expert panel convened by the manufacturer (Braunwald Panel) issued landmark recommendations in June-July 2005 that fundamentally reshaped clinical use:

  • Strict limitation to hospitalized patients with dyspnea at rest
  • Explicit contraindication for replacement of diuretics
  • Prohibition against scheduled repetitive outpatient infusions
  • Rejection of unapproved indications including renal function improvement [6] [9]

The Centers for Medicare & Medicaid Services (CMS) subsequently determined that nesiritide use for chronic heart failure was "not reasonable and necessary" for Medicare beneficiaries, effectively restricting coverage to the acute inpatient setting [9]. These regulatory decisions exemplify the dynamic interplay between post-marketing surveillance, expert consensus, and reimbursement policies in shaping drug utilization patterns.

Properties

CAS Number

114471-18-0

Product Name

Nesiritide Acetate

IUPAC Name

acetic acid;(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(4R,7S,13S,16R)-16-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C143H244N50O42S4

Molecular Weight

3464.04

InChI

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1

InChI Key

HPNRHPKXQZSDFX-OAQDCNSJSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O

Synonyms

BNP-32; Brain Natriuretic Peptide-32 human; BNP (1-32), human; Basic natriuretic peptide (BNP)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.